(2-Morpholinopyrimidin-5-yl)methanol
Overview
Description
“(2-Morpholinopyrimidin-5-yl)methanol” is a chemical compound with the molecular formula C9H13N3O2 . It is used in laboratory chemicals and is not recommended for food, drug, pesticide, or biocidal product use .
Synthesis Analysis
The synthesis of morpholinopyrimidine derivatives, including “(2-Morpholinopyrimidin-5-yl)methanol”, has been outlined in a few studies . These studies have assessed their anti-inflammatory activity in macrophage cells stimulated by LPS .
Molecular Structure Analysis
The molecule contains a total of 28 bonds. There are 15 non-H bonds, 6 multiple bonds, 2 rotatable bonds, 6 aromatic bonds, 2 six-membered rings, 1 tertiary amine (aromatic), 1 hydroxyl group, 1 primary alcohol, 1 ether (aliphatic), and 1 Pyrimidine .
Scientific Research Applications
Synthesis and Imaging in Parkinson's Disease
One application involves the synthesis of radiolabeled compounds for imaging in Parkinson's disease. A study described the synthesis of [11C]HG-10-102-01, a potential PET imaging agent for the LRRK2 enzyme in Parkinson's disease, highlighting the utility of morpholine derivatives in the development of diagnostic tools (Wang et al., 2017).
Stereoselective Synthesis
Another study focused on the stereoselective synthesis of orthogonally protected 2,3-disubstituted morpholines, starting from chiral epoxides. This process showcases the significance of morpholine derivatives in complex organic synthesis and the creation of novel molecules (Marlin, 2017).
Impact on Lipid Dynamics
Research on methanol's effects on lipid dynamics utilized 1,2-dimyristoyl-sn-glycero-3-phosphocholine to investigate how methanol influences bilayer composition, highlighting the relevance of simple molecules like methanol in understanding membrane biophysics (Nguyen et al., 2019).
Degradation Study
A force degradation study of the morpholinium compound for API selectivity and impurity determination method provides insights into the stability and degradation pathways of pharmaceutical compounds, essential for drug development and quality control (Varynskyi & Kaplaushenko, 2019).
Safety And Hazards
“(2-Morpholinopyrimidin-5-yl)methanol” is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include washing thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
(2-morpholin-4-ylpyrimidin-5-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2/c13-7-8-5-10-9(11-6-8)12-1-3-14-4-2-12/h5-6,13H,1-4,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYYQOJQTQOKGPQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=C(C=N2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00654825 | |
Record name | [2-(Morpholin-4-yl)pyrimidin-5-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00654825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Morpholinopyrimidin-5-yl)methanol | |
CAS RN |
937796-13-9 | |
Record name | [2-(Morpholin-4-yl)pyrimidin-5-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00654825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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